2H-[1,3,5]Thiadiazino[3,2-a][1,3]diazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-[1,3,5]Thiadiazino[3,2-a][1,3]diazepine is a heterocyclic compound that belongs to the class of thiadiazines.
Vorbereitungsmethoden
The synthesis of 2H-[1,3,5]Thiadiazino[3,2-a][1,3]diazepine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazinecarbodithioic acid with cyclic anhydrides, followed by condensation with oxalyl chloride or chloroacetic acid derivatives . The reaction conditions are optimized to achieve high yields and purity of the final product. Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the quality of the compound .
Analyse Chemischer Reaktionen
2H-[1,3,5]Thiadiazino[3,2-a][1,3]diazepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Wissenschaftliche Forschungsanwendungen
In medicinal chemistry, it has shown promise as a scaffold for the development of new drugs with antimicrobial, antifungal, and anticancer activities . In materials science, it has been explored for its potential use in the design of novel materials with unique electronic and optical properties . Additionally, its ability to form stable complexes with metal ions has made it a subject of interest in coordination chemistry .
Wirkmechanismus
The mechanism of action of 2H-[1,3,5]Thiadiazino[3,2-a][1,3]diazepine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the modulation of various biochemical processes . For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
2H-[1,3,5]Thiadiazino[3,2-a][1,3]diazepine can be compared with other similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine and benzimidazole-thione derivatives . These compounds share similar structural features and biological activities but may differ in their specific properties and applications. For instance, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine has been studied for its anticancer and antimicrobial activities, while benzimidazole-thione derivatives have shown promise as antifungal and antiviral agents . The uniqueness of this compound lies in its specific structural configuration and the resulting biological activities .
Eigenschaften
CAS-Nummer |
569361-72-4 |
---|---|
Molekularformel |
C7H7N3S |
Molekulargewicht |
165.22 g/mol |
IUPAC-Name |
2H-[1,3,5]thiadiazino[3,2-a][1,3]diazepine |
InChI |
InChI=1S/C7H7N3S/c1-2-4-10-5-8-6-11-7(10)9-3-1/h1-5H,6H2 |
InChI-Schlüssel |
IEZUYGFPCQEEJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1N=CN2C=CC=CN=C2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.